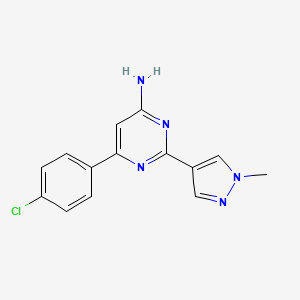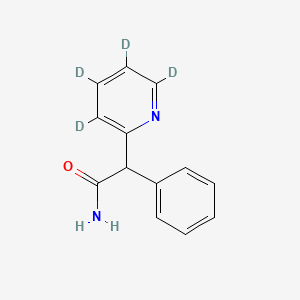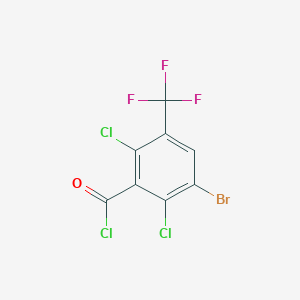
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8HBrCl3F3O. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride typically involves multiple steps, including Friedel-Crafts acylation and halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The process would typically include the use of catalysts and reagents to facilitate the desired transformations while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid .
Scientific Research Applications
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is influenced by the presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl, which enhance the compound’s electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,6-dichlorobenzoyl chloride
- 2,6-Dichloro-5-(trifluoromethyl)benzoyl chloride
- 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8HBrCl3F3O |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8HBrCl3F3O/c9-3-1-2(8(13,14)15)5(10)4(6(3)11)7(12)16/h1H |
InChI Key |
WVHZAQLFBJYRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C(=O)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
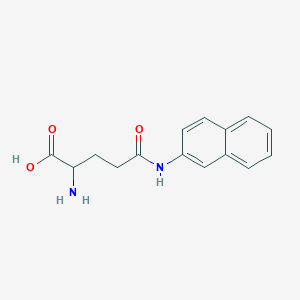
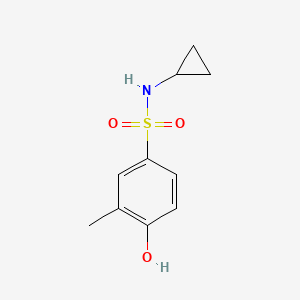
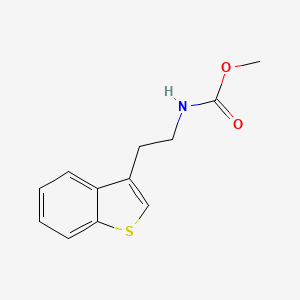
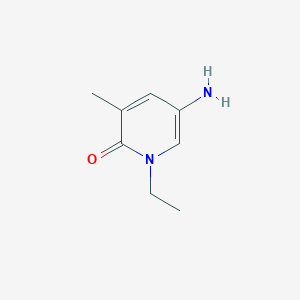
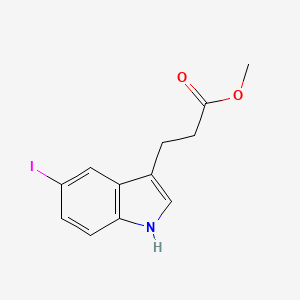
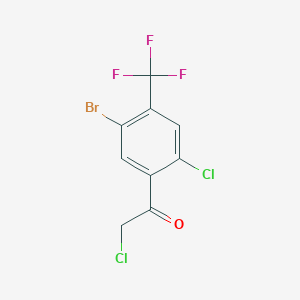

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
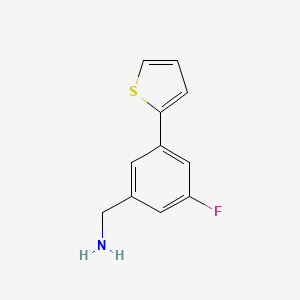
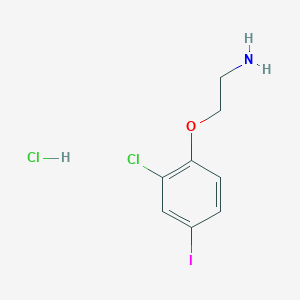
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
